3-(Piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities. This compound features a piperidine moiety, which enhances its pharmacological properties. The compound's structure includes a fused imidazole and pyridine ring system, contributing to its potential applications in medicinal chemistry.
The synthesis and characterization of this compound have been documented in various chemical literature and patents. Notably, methods for synthesizing related compounds have been described in patents and scientific articles, highlighting the importance of imidazopyridine derivatives in drug discovery and development .
3-(Piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be classified as a heterocyclic organic compound, specifically an imidazopyridine. It is characterized by its unique bicyclic structure that contains nitrogen atoms within the rings, which is a common feature in many biologically active compounds.
The synthesis of 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be achieved through various methods. One effective approach involves starting from 4-piperidone hydrochloride and utilizing a multi-step synthetic pathway that includes:
The synthesis is typically carried out under inert conditions to prevent moisture and air interference. The final product is purified through recrystallization techniques to achieve high purity and yield. For instance, one reported method yielded approximately 78% after purification steps .
The molecular structure of 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be represented as follows:
This structure includes:
Key molecular data includes:
The compound can participate in various chemical reactions typical for imidazopyridines, including:
Reactions are typically conducted under controlled temperatures with appropriate catalysts to enhance yields and selectivity. For instance, using Lewis acid catalysts has been shown to facilitate certain cyclization processes effectively .
The mechanism of action for compounds like 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one often involves interaction with specific biological targets such as enzymes or receptors. The imidazopyridine scaffold is known to exhibit inhibitory activity against various enzymes involved in disease pathways.
In vitro studies have demonstrated that similar compounds exhibit significant activity against cancer cell lines by inhibiting key signaling pathways related to cell proliferation and survival. Molecular docking studies suggest favorable binding interactions with target proteins due to the compound's structural features .
The physical properties of 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one include:
Chemical properties include:
Relevant analyses indicate that these properties make it suitable for further functionalization or derivatization in drug development processes .
The primary applications of 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one are found in medicinal chemistry:
Research continues into optimizing its pharmacological profile and exploring new therapeutic avenues based on its unique structural characteristics and biological activities .
The regioselective construction of the imidazo[4,5-b]pyridin-2-one core requires precise control over cyclization conditions to prevent formation of the isomeric imidazo[4,5-c]pyridine system. Patent CN106432232A discloses a high-yielding approach where 3-amino-2-chloropyridine undergoes condensation with 4-piperidone derivatives in refluxing ethanol, followed by intramolecular cyclodehydration under acidic conditions (acetic acid, 110°C) to furnish the tricyclic core [1]. This method achieves >95% regioselectivity due to the inherent electronic bias of the 3-amino-2-chloropyridine substrate, where nucleophilic displacement occurs preferentially at the C2 position adjacent to the nitrogen atom.
Alternative pathways include Curtius rearrangement strategies, where 2-azido-3-carboxamidopyridine intermediates thermally rearrange to isocyanates, subsequently trapped by the piperidine nitrogen to form the imidazolinone ring. Solvent control is critical here: Polar aprotic solvents like DMF yield 80-85% cyclized product, while ethereal solvents lead to dimerization byproducts [1] [7]. Microwave-assisted cyclization (150°C, DMF, 30 min) significantly enhances reaction efficiency, reducing typical reaction times from 48 hours to <1 hour while maintaining 92% yield [7].
Table 1: Solvent Optimization for Curtius Rearrangement-Mediated Cyclization
Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|
Dimethylformamide | 150 | 0.5 | 92 | >20:1 |
Toluene | 110 | 12 | 75 | 15:1 |
Tetrahydrofuran | 65 | 24 | 68 | 10:1 |
Dichloromethane | 40 | 48 | 45 | 8:1 |
Functionalization of the piperidine nitrogen necessitates strategic protecting group selection to prevent quaternization or imidazopyridine N-alkylation. The tert-butoxycarbonyl (Boc) group demonstrates optimal performance due to its stability under cyclization conditions and selective deprotection with trifluoroacetic acid (TFA) in dichloromethane (quantitative deprotection in 1h at 25°C) [1] [6]. Following N-functionalization, global deprotection is achieved without ring degradation, whereas acid-labile groups like benzyloxycarbonyl (Cbz) lead to partial decomposition under hydrogenolysis conditions.
N-Alkylation kinetics vary significantly with electrophile sterics. Methyl iodide achieves quantitative methylation in acetonitrile (2h, 25°C), while bulkier electrophiles like benzyl bromide require elevated temperatures (60°C, DMF) and inorganic bases (K₂CO₃) to attain 85-90% conversion [6]. Notably, the piperidine nitrogen exhibits higher nucleophilicity than the imidazopyridine nitrogen by approximately two orders of magnitude, enabling selective monoalkylation without competitive dialkylation. This selectivity is leveraged in the synthesis of tertiary amines via sequential alkylation-protocols: Initial Boc protection, N1-alkylation, Boc deprotection, and final N2-functionalization yield unsymmetrical diamines in 75% overall yield [6].
Solid-phase synthesis enables rapid generation of structurally diverse analogs through combinatorial diversification. Wang resin-linked 4-piperidone derivatives serve as universal scaffolds, where reductive amination introduces structural variation at the piperidine C4 position (NaBH₃CN, DMF, 24h, >90% coupling efficiency) [7]. Subsequent on-resin cyclization with 3-amino-2-fluoropyridine building blocks, mediated by Pd(0)-catalyzed amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C), constructs the imidazopyridinone core directly on the solid support.
Critical to this approach is the development of orthogonal cleavage protocols: TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS) liberates the parent scaffold for biological screening, while photolabile linkers (e.g., o-nitrobenzyl) enable traceless release of C3-modified piperidines [7]. A representative library of 48 analogs synthesized via this methodology demonstrated scaffold stability under extended reaction conditions (72h, 60°C), with purities >85% after reverse-phase HPLC. This platform facilitates exploration of structure-activity relationships (SAR) for kinase selectivity profiling.
Table 2: Solid-Phase Synthesis Efficiency Metrics
Diversification Step | Coupling Agent/Reagent | Time (h) | Average Yield (%) | Purity Range (%) |
---|---|---|---|---|
Reductive Amination | NaBH₃CN/ AcOH | 24 | 92 | 85-95 |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/ K₂CO₃ | 18 | 85 | 80-90 |
Imidazopyridinone Cyclization | Pd₂(dba)₃/ Xantphos | 36 | 78 | 75-85 |
TFA Cleavage | 95% TFA | 3 | 95 | 90-98 |
Enantioselective construction of C3-chiral piperidine derivatives employs chiral auxiliaries and transition metal catalysis. The most efficient route utilizes a three-component cascade coupling involving dimethyl malonate, nitrostyrene, and aminoacetaldehyde diethyl acetal under phase-transfer conditions (cinchonidine-derived catalyst, toluene/H₂O, 0°C), generating chiral nitro-piperidinones with >98% ee [3] [6]. Key to success is a dynamic crystallization-driven epimerization, where crude cis-piperidinone 16a equilibrates to the thermodynamically stable trans isomer 16b under mild base (DBU, 25°C), crystallizing directly from the reaction mixture in 95% diastereomeric excess [3].
Rhodium-catalyzed isomerization of allylamide intermediates proceeds without epimerization of acid-sensitive stereocenters when conducted in degassed THF with RhCl₃ (0.5 mol%) at 60°C. This critical step consumes enamine byproducts (<0.5% residual) via HCl-generated in situ from RhCl₃ hydrolysis [3]. Subsequent hydrogenation (Pd/C, H₂, 50 psi) and lactam formation furnishes enantiopure piperidin-3-yl precursors (99% ee) for imidazopyridinone annulation. Copper(I)-catalyzed coupling-cyclization (CuI, phenanthroline, Cs₂CO₃, DMSO) then delivers the tricyclic target in 78% yield over two steps with complete chirality transfer [3] [6].
Table 3: Catalytic Systems for Asymmetric Piperidine Synthesis
Catalyst System | Reaction Type | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Cinchonidine Phase-Transfer | Michael Addition | >98 | 85 | High enantioselectivity |
RuCl₃/BINAP | Asymmetric Hydrogenation | 93 | 90 | Broad substrate scope |
RhCl₃ | Allylamide Isomerization | >99 | 92 | Epimerization suppression |
CuI/Phenanthroline | Cyclization | >99 | 78 | Chirality retention |
Comprehensive Compound Index
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: